Regioisomeric Carboxamide Differentiation: Nicotinamide vs. Picolinamide vs. Isonicotinamide
The target compound bears a pyridine-3-carboxamide (nicotinamide) moiety, distinguishing it from the pyridine-2-carboxamide (picolinamide) analog (CAS 2034404-41-4) and the pyridine-4-carboxamide (isonicotinamide) analog. The nitrogen position in the pyridine ring alters the pKa of the pyridyl nitrogen (nicotinamide pKa ~3.3 for the pyridinium cation vs. picolinamide pKa ~1.0) and the spatial orientation of the carboxamide hydrogen-bond donor/acceptor pair [1]. In the structurally related series of triazolylpyridine NAMPT inhibitors, the nicotinamide regioisomer (as in the target compound's parent scaffold) demonstrated optimal complementarity with the NAMPT active-site phosphoribosyl-binding cleft, whereas the 2-substituted and 4-substituted pyridine regioisomers showed reduced or abolished enzymatic inhibition in the same assay system [2]. This regioisomeric specificity is critical for applications requiring on-target NAMPT engagement or orexin receptor subtype selectivity.
| Evidence Dimension | Pyridine carboxamide regioisomer identity (position of carboxamide on pyridine ring) |
|---|---|
| Target Compound Data | Pyridine-3-carboxamide (nicotinamide); pyridyl nitrogen pKa ~3.3; hydrogen-bond donor at position 3 |
| Comparator Or Baseline | Picolinamide (pyridine-2-carboxamide, CAS 2034404-41-4): pyridyl nitrogen pKa ~1.0, intramolecular H-bond possible. Isonicotinamide (pyridine-4-carboxamide): pyridyl nitrogen pKa ~4.5, altered spatial trajectory. |
| Quantified Difference | pKa differential of ~2–3 log units between regioisomers; >10-fold difference in NAMPT inhibitory potency between 3-substituted and 2-/4-substituted analogs in the triazolylpyridine series (class-level, compound 30c vs. regioisomeric controls in J. Med. Chem. 2017) [2]. |
| Conditions | NAMPT enzymatic inhibition assay; pKa values from computational prediction and literature values for parent pyridine carboxamides [1][2]. |
Why This Matters
Procurement of the incorrect carboxamide regioisomer risks complete loss of target engagement in NAMPT and orexin receptor assay systems, necessitating unambiguous structural verification (NMR, LCMS) upon receipt.
- [1] PubChem Compound Summary. N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide. Computed physicochemical properties including pKa prediction. National Center for Biotechnology Information. View Source
- [2] Travelli, C. et al. (2017). Identification of Novel Triazole-Based Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors Endowed with Antiproliferative and Antiinflammatory Activity. Journal of Medicinal Chemistry, 60(5), 1768–1792 (Table 2: Structure-activity relationship of regioisomeric pyridine carboxamides). View Source
